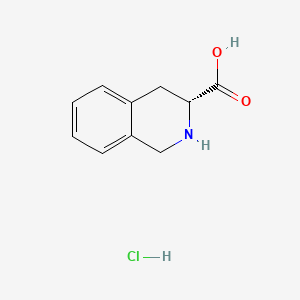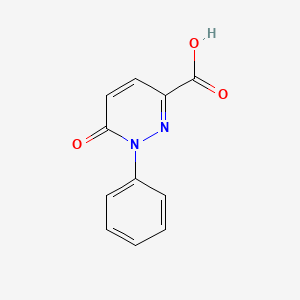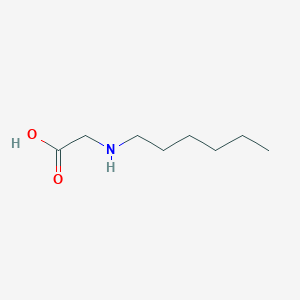![molecular formula C14H16N2O B3136239 2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one CAS No. 412937-44-1](/img/structure/B3136239.png)
2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one
Descripción general
Descripción
The compound is a derivative of 4-Aminobicyclo[2.2.2]octan-2-ones, which are usually prepared from benzylidene acetone and dialkyl-ammonium thiocyanates in a one-pot reaction . These compounds are nitrogen-containing heterocycles with significant potential in the field of drug discovery .
Synthesis Analysis
The synthesis of 4-Aminobicyclo[2.2.2]octan-2-ones involves the reaction of benzylidene acetone with thiocyanates derived from secondary amines . The reaction mixture is investigated for the presence of possible intermediates using GC-MS .Chemical Reactions Analysis
The chemical reactions involving these types of compounds are complex and can involve several steps. For example, the formation of 4-Aminobicyclo[2.2.2]octan-2-ones from ammonium thiocyanates and benzylidene acetone in a one-pot reaction involves several steps, including a Diels-Alder reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For DABCO, a similar compound, it is a colorless solid and a highly nucleophilic tertiary amine base .Aplicaciones Científicas De Investigación
Arylmethylidenefuranones and Heterocyclic Chemistry
Arylmethylidenefuranones, including compounds with similar structural features to "2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one," have been extensively studied for their reactions with various nucleophiles. These reactions yield a diverse range of acyclic, cyclic, and heterocyclic compounds, demonstrating the versatility of these molecules in synthetic chemistry (Kamneva, Anis’kova, & Egorova, 2018).
Antineoplastic Agents
A novel series of compounds, exhibiting structural similarities to the mentioned molecule, have been identified as potential antineoplastic agents. These compounds have shown promising cytotoxic properties, often surpassing contemporary anticancer drugs in potency. Their mechanisms of action include apoptosis induction, generation of reactive oxygen species, and modulation of multi-drug resistance, highlighting their potential in cancer therapy (Hossain et al., 2020).
Heterocyclic Scaffold in Synthesis
The chemistry of heterocyclic compounds, particularly those involving dicyanomethylene groups, underscores the significance of these molecules as building blocks for synthesizing a wide range of heterocyclic compounds. These scaffolds facilitate the creation of diverse molecular structures, demonstrating the fundamental role of these compounds in drug discovery and synthetic chemistry (Gomaa & Ali, 2020).
Antimicrobial and Antiviral Agents
Benzothiazole moieties and their derivatives, which share functional similarities with "this compound," have been recognized for their antimicrobial and antiviral capabilities. These compounds are considered promising candidates for the development of new therapeutic agents targeting a variety of pathogens, including drug-resistant strains and viruses causing global health crises (Elamin et al., 2020).
Triazine Scaffolds and Biological Significance
Triazine scaffolds, which are structurally related to the query molecule, have been investigated for their broad spectrum of biological activities. These activities include antibacterial, antifungal, anticancer, and antiviral effects, among others. The versatility of the triazine nucleus as a core moiety in drug development is highlighted, suggesting its potential for future pharmaceutical applications (Verma, Sinha, & Bansal, 2019).
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and how it is used. For DABCO, it is considered harmful and has several hazard statements associated with it, including H228 (Flammable solid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H412 (Harmful to aquatic life with long-lasting effects) .
Direcciones Futuras
The future directions for research on these types of compounds could involve further investigations into their synthesis, properties, and potential applications. For example, 2-Azabicyclo[3.2.1]octanes, which are similar in structure, have been applied as key synthetic intermediates in several total syntheses .
Mecanismo De Acción
Target of Action
It’s known that 2-azabicyclo[321]octanes, a related class of compounds, have shown high affinity for α4β2 neuronal nicotinic acetylcholine receptors . These receptors play a crucial role in neurotransmission and are often targeted in drug discovery .
Mode of Action
It’s plausible that it may interact with its targets (potentially neuronal nicotinic acetylcholine receptors) to induce changes in cellular signaling .
Biochemical Pathways
Given the potential interaction with neuronal nicotinic acetylcholine receptors, it’s likely that it may influence neurotransmission and associated biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound and its overall pharmacokinetic profile .
Result of Action
Given its potential interaction with neuronal nicotinic acetylcholine receptors, it may influence cellular signaling and neurotransmission .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
Análisis Bioquímico
Biochemical Properties
2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as thiocyanates derived from secondary amines . The nature of these interactions often involves the formation of intermediate compounds, which can then participate in further biochemical reactions. For instance, the reaction of benzylidene acetone with thiocyanates leads to the formation of 4-aminobicyclo[2.2.2]octan-2-ones .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, its interaction with cellular proteins can result in alterations in gene expression, thereby influencing cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context of the reaction. For instance, the compound’s interaction with thiocyanates results in the formation of intermediate enammonium salts, which then undergo further reactions to produce the final bicyclic compounds . This mechanism highlights the compound’s ability to modulate biochemical pathways through its molecular interactions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been investigated in laboratory settings. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure to the compound can result in sustained alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been shown to have minimal impact on cellular function, while higher doses can lead to significant biochemical changes and potential toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biochemical effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux. The compound’s interaction with thiocyanates, for example, leads to the formation of intermediate compounds that participate in further metabolic reactions . These interactions can result in changes in metabolite levels, highlighting the compound’s role in regulating biochemical pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments, thereby influencing its biochemical activity
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals ensure that the compound exerts its effects in the appropriate cellular context, thereby modulating its activity and function
Propiedades
IUPAC Name |
(2E)-2-[(4-aminophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,9,11H,5-8,15H2/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTFDDLCBBJBSZ-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C\C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanoic acid, 2-[(phenylthioxomethyl)thio]-, ethyl ester](/img/structure/B3136170.png)
![1,4-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B3136172.png)
![1-[(2-Methylphenyl)methyl]piperidin-4-amine](/img/structure/B3136182.png)

![[4-(Pyrimidin-2-yloxy)cyclohexyl]amine](/img/structure/B3136196.png)

![8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3136204.png)







